molecular formula C16H13ClN2O B10842988 3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide

3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide

Cat. No. B10842988
M. Wt: 284.74 g/mol
InChI Key: SSPHXZNBIVJTMG-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a chlorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methyl group on the indole ring can enhance its binding affinity to certain receptors and its stability under various conditions .

properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide

InChI

InChI=1S/C16H13ClN2O/c1-10-7-12-9-14(5-6-15(12)18-10)19-16(20)11-3-2-4-13(17)8-11/h2-9,18H,1H3,(H,19,20)

InChI Key

SSPHXZNBIVJTMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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